2-Acetamido-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-Acetamido-4-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid typically involves the acylation of 4-methylpyrimidine-5-carboxylic acid with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
2-Acetamido-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nucleic acid synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: A structurally similar compound with a methyl group at the 2-position instead of an acetamido group.
4-Methylpyrimidine-5-carboxylic acid: Another related compound with a methyl group at the 4-position.
Uniqueness
2-Acetamido-4-methylpyrimidine-5-carboxylic acid is unique due to its acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with enhanced activity or selectivity .
Properties
CAS No. |
23092-47-9 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-acetamido-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-6(7(13)14)3-9-8(10-4)11-5(2)12/h3H,1-2H3,(H,13,14)(H,9,10,11,12) |
InChI Key |
YJGWSDYXXKRCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC(=O)C |
Origin of Product |
United States |
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